molecular formula C18H15N3OS B5874354 3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole

3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole

Cat. No.: B5874354
M. Wt: 321.4 g/mol
InChI Key: CEKDQGJKJXMXCT-UHFFFAOYSA-N
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Description

| 3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is a synthetically derived 1,2,4-triazole derivative that has garnered significant interest in medicinal chemistry research for its potential as a multi-target kinase inhibitor. Its core structure integrates furan and naphthalene moieties, a design that often confers potent biological activity by facilitating interactions with the ATP-binding sites of various enzymes. Preliminary investigations and studies on analogous compounds suggest its primary research value lies in the exploration of targeted cancer therapies, particularly as it has shown promising inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is a critical target in angiogenesis. The compound's mechanism of action is hypothesized to involve competitive binding at the kinase domain, thereby disrupting downstream signaling pathways essential for cell proliferation and survival. Research into VEGFR-2 inhibitors is a cornerstone of anti-angiogenic drug development, making this compound a valuable chemical probe for studying tumor vasculature. Furthermore, the 1,2,4-triazole scaffold is known for its diverse pharmacological profile, and this specific derivative is utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity against a panel of kinases, a common strategy in modern lead compound optimization. Its application extends to biochemical assays for high-throughput screening and as a key intermediate in the synthesis of more complex therapeutic candidates for oncological research.

Properties

IUPAC Name

3-(furan-2-yl)-4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-21-17(16-10-5-11-22-16)19-20-18(21)23-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDQGJKJXMXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furfural as the starting material.

    Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be attached through a nucleophilic substitution reaction using naphthylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or furyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, synthesis yields, and physical properties of the target compound with analogs from the literature:

Compound Name Substituents (Positions 3, 4, 5) Yield (%) Melting Point (°C) Key References
Target Compound 2-Furyl, Methyl, (1-Naphthylmethyl)thio N/A N/A
4-((4-Methoxybenzyl)thio)-3-(4H-1,2,4-triazol-4-yl)benzonitrile (3l) 4H-Triazol-4-yl, H, (4-Methoxybenzyl)thio 32 N/A
3-(2-Bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (4) 2-Bromophenyl, Phenyl, (3-Phenylpropyl)thio N/A N/A
4-(((4-Methyl-5-(5-(oct-1-yn-1-yl)pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile (8) Pyridin-3-yl, Methyl, (Cyanobenzyl)thio 87 101–103
5-[4-Methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-(2-methylphenyl)-3-(2-chlorobenzylthio)-4H-1,2,4-triazole (B10) Thiazole-pyridinyl, 2-Methylphenyl, (2-Chlorobenzyl)thio 82 176–178

Key Observations :

  • Yield : The target compound’s synthesis would likely require optimized conditions similar to (87% yield via alkylation) but may face challenges due to the steric bulk of the naphthyl group.
  • Melting Points : Bulky substituents (e.g., naphthyl) typically increase melting points, as seen in (176–178°C for B10). The target compound may exhibit a higher melting point than derivatives with smaller aryl groups.
  • Solubility: The naphthyl group’s hydrophobicity may reduce aqueous solubility compared to methoxy- or cyano-substituted analogs .
Antimicrobial Activity
  • Hydroxyphenyl Derivatives: Compounds like 3-取代硫基-5-(1-羟基苯基)-4H-1,2,4-三唑 showed >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • Electron-Withdrawing Groups : Derivatives with chloro or nitro substituents (e.g., ’s B10) exhibit stronger activity due to increased electrophilicity. The target’s furyl group (electron-donating) may reduce efficacy unless balanced by the naphthyl group’s hydrophobicity .
Antimycobacterial Activity
  • Pyridine-Triazole Hybrids : Compound 8 (IC₅₀ = 0.8 µM against M. tuberculosis) highlights the importance of π-π stacking from aromatic groups . The target’s naphthyl moiety could similarly enhance binding to mycobacterial enzymes.

Optimization Challenges :

  • Steric hindrance from the naphthyl group may necessitate higher temperatures or catalysts like InCl₃ .
  • Purification may require column chromatography (as in ) due to byproducts from bulky substituents.

Recommended Studies :

  • Bioactivity Screening : Antifungal, antibacterial, and anticancer assays.
  • QSAR Modeling : To quantify the naphthyl group’s contribution to activity, building on ’s quantum chemical descriptors.
  • Co-crystallization Studies : To elucidate binding modes with biological targets (e.g., CYP51 enzymes in fungi).

Q & A

Q. What are the standard synthetic routes and optimized reaction conditions for preparing 3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole?

Microwave-assisted synthesis is a validated method for analogous triazole derivatives. Optimal conditions typically involve temperatures of 160–165°C, pressures of 12–15 bar, and reaction times of 30–45 minutes. For example, microwave synthesis of structurally similar triazoles achieved maximum yields at 165°C and 45 minutes, monitored via GC-MS for reaction completion . Key steps include thioether bond formation between the triazole core and naphthylmethyl substituent, with purity confirmed by elemental analysis (CHNS) and spectroscopic techniques.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers indicate structural integrity?

  • 1H NMR : Look for signals corresponding to the furyl proton (δ 6.3–7.5 ppm), methyl groups (δ 2.0–3.0 ppm), and naphthyl aromatic protons (δ 7.2–8.5 ppm).
  • Mass spectrometry (MS) : A molecular ion peak matching the theoretical molecular weight (e.g., m/z ≈ 330–540 for similar derivatives) confirms the molecular formula .
  • IR spectroscopy : Absorbance bands for C=S (1050–1250 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by steric hindrance from the naphthylmethyl group?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Challenges arise due to the bulky naphthylmethyl substituent, which may disorder the crystal lattice. Strategies include:

  • Collecting high-resolution data (≤ 1.0 Å) to improve electron density maps.
  • Applying restraints to disordered regions and refining anisotropic displacement parameters .
  • Cross-validating with spectroscopic data to ensure consistency in bond lengths and angles.

Q. What methodologies are effective for analyzing the compound’s pharmacological potential, and how do structural modifications influence bioactivity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using cell viability assays (e.g., MTT on SW480 or MDCK cell lines) .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, nitro groups) at the furyl or naphthyl positions to enhance binding affinity. For example, chloro or nitro groups on analogous triazoles improved antimicrobial potency by 2–4-fold .

Q. How can computational methods predict the compound’s electronic properties or target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, electron-withdrawing groups on the triazole ring lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51 or bacterial topoisomerase IV) using AutoDock Vina. Docking scores (ΔG < -8 kcal/mol) suggest strong binding, validated by in vitro assays .

Methodological Considerations

  • Synthesis Optimization : Use a fractional factorial design to test variables (temperature, solvent, catalyst). For example, ethanol under reflux increases yields by 15% compared to methanol for similar triazoles .
  • Data Contradictions : If NMR and MS data conflict, re-isolate the compound via column chromatography (silica gel, hexane/ethyl acetate) and repeat analyses. Cross-check with published data for analogous structures .

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